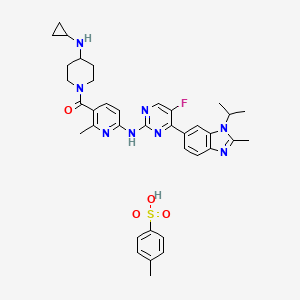![molecular formula C17H22N3S+ B10855292 [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CI-52015 (hydrate), commonly known as methylene blue hydrate, is a chemical compound with the molecular formula C16H18ClN3S·xH2O. It is a hydrate form of methylene blue, a well-known dye and medication. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylene blue hydrate can be synthesized through the reaction of dimethylaniline with sodium thiosulfate and ferric chlorideThe hydrate form is obtained by crystallizing the compound from an aqueous solution .
Industrial Production Methods: Industrial production of methylene blue hydrate involves large-scale synthesis using similar chemical reactions. The process typically includes the following steps:
- Oxidation of dimethylaniline with sodium thiosulfate and ferric chloride.
- Purification of the resulting methylene blue through recrystallization.
- Hydration of the purified methylene blue to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Methylene blue hydrate undergoes various chemical reactions, including:
Oxidation: Methylene blue can be reduced to leucomethylene blue, which is a colorless form of the compound.
Reduction: The compound can be oxidized back to methylene blue from leucomethylene blue.
Substitution: Methylene blue can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Water, ethanol.
Major Products Formed:
Leucomethylene Blue: Formed through the reduction of methylene blue.
Oxidized Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
Methylene blue hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
Methylene blue exerts its effects through several mechanisms:
Reduction of Methemoglobin: Methylene blue is reduced to leucomethylene blue, which then reduces methemoglobin to hemoglobin.
Inhibition of Monoamine Oxidase: Methylene blue inhibits monoamine oxidase, which can affect neurotransmitter levels in the brain.
Antioxidant Properties: The compound can scavenge reactive oxygen species, reducing oxidative stress.
Similar Compounds:
Basic Blue 9: Another name for methylene blue.
Crystal Violet: A similar dye used in microbiology.
Brilliant Blue FCF: A dye used in food and cosmetics.
Uniqueness: Methylene blue hydrate is unique due to its dual role as a dye and a medication. Its ability to treat methemoglobinemia and its potential neuroprotective effects set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H22N3S+ |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane |
InChI |
InChI=1S/C16H18N3S.CH4/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H4/q+1; |
Clé InChI |
LFHIYYOZBGMWOV-UHFFFAOYSA-N |
SMILES canonique |
C.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
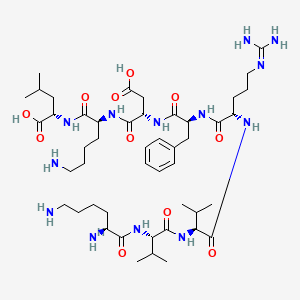
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)
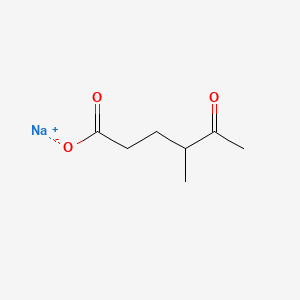
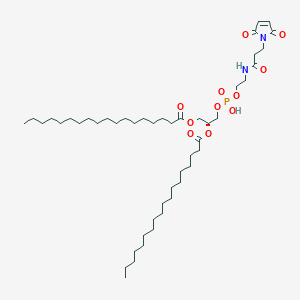
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
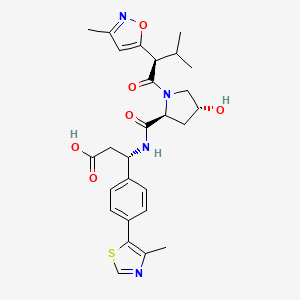
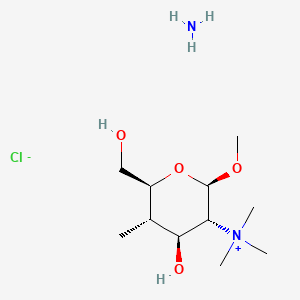
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
